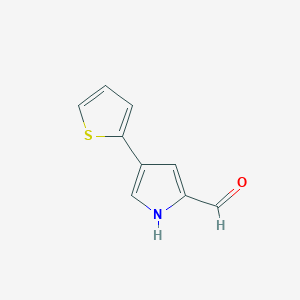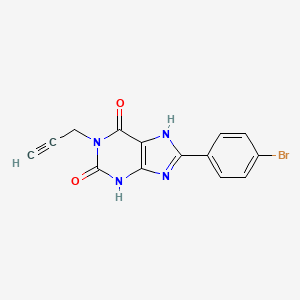![molecular formula C9H12N2O2S2 B14233772 Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate CAS No. 428865-26-3](/img/structure/B14233772.png)
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is a heterocyclic compound featuring a pyrazole ring, which is known for its significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate typically involves the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with carbon disulfide and an alkyl halide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often utilize a one-pot multicomponent catalytic synthesis. This approach is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Various alkyl halides and bases.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes. For instance, as a COX-2 inhibitor, it blocks the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s sulfur-containing moiety is crucial for its binding affinity and selectivity towards the target enzyme .
Comparación Con Compuestos Similares
Sulfur-Containing Pyrazoles: These compounds share a similar structure and biological activity.
Pyrazolines: Reduction products of pyrazoles, often used in similar applications.
Indazoles: Structurally related compounds with a wide range of biological activities.
Uniqueness: Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is unique due to its specific combination of a pyrazole ring and a carbothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications .
Propiedades
Número CAS |
428865-26-3 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
ethyl 2-(pyrazole-1-carbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)7(2)15-9(14)11-6-4-5-10-11/h4-7H,3H2,1-2H3 |
Clave InChI |
ZKZNRIRRFYWHOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC(=S)N1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)



![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)

![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)

